molecular formula C22H21N5O2 B2449118 4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide CAS No. 1251685-01-4

4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide

Cat. No.: B2449118
CAS No.: 1251685-01-4
M. Wt: 387.443
InChI Key: PGLULLKLKHGPKE-UHFFFAOYSA-N
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Description

4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The presence of these heterocyclic structures makes this compound a potential candidate for various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary targets of the compound “4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide” are currently unknown. The compound contains a benzimidazole and quinoline moiety, which are common structural motifs in many bioactive compounds . .

Mode of Action

Benzimidazole derivatives have been known to interact with various biological targets through different mechanisms, such as inhibition of enzymes or modulation of receptors . The exact interaction of this compound with its potential targets would need to be determined through further experimental studies.

Biochemical Pathways

Without specific experimental data, it’s challenging to summarize the affected biochemical pathways of this compound. Benzimidazole derivatives have been involved in a variety of biochemical pathways, including dna synthesis, protein synthesis, and cell cycle regulation . The exact pathways affected by this compound would need to be determined through further experimental studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been known to exhibit various biological activities, including antiviral, antibacterial, and anticancer effects . The exact effects of this compound would need to be determined through further experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinoline intermediates. These intermediates are then coupled through a series of reactions involving acylation and amidation.

    Preparation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Preparation of Quinoline Intermediate: Quinoline derivatives can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The benzimidazole intermediate is then reacted with an acylating agent to introduce the acetamido group. This intermediate is further reacted with the quinoline derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted benzimidazole and quinoline derivatives.

Scientific Research Applications

4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to the biological activities of benzimidazole and quinoline.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Albendazole, mebendazole.

    Quinoline Derivatives: Chloroquine, quinine.

Uniqueness

4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide is unique due to the combination of benzimidazole and quinoline moieties in a single molecule

Properties

IUPAC Name

4-[[2-(benzimidazol-1-yl)acetyl]amino]-N-quinolin-8-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-20(26-18-9-3-6-16-7-4-13-24-22(16)18)11-5-12-23-21(29)14-27-15-25-17-8-1-2-10-19(17)27/h1-4,6-10,13,15H,5,11-12,14H2,(H,23,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLULLKLKHGPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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